Omeprazol-Säuremethylester

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Omeprazole Acid Methyl Ester has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various benzimidazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a proton pump inhibitor with modified pharmacokinetic properties.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Wirkmechanismus

Target of Action

Omeprazole Acid Methyl Ester, commonly known as Omeprazole, primarily targets the H+/K+ ATPase pump , also known as the proton pump , expressed in high quantities by the parietal cells of the stomach . This pump is responsible for the final step in the secretion of gastric acid .

Mode of Action

Omeprazole is a proton pump inhibitor (PPI) . It works by irreversibly blocking the enzyme system on parietal cells that is needed for the secretion of gastric acid . This interaction results in the inhibition of acid secretion in the stomach, effectively reducing conditions such as heartburn and gastric acid hypersecretion .

Biochemical Pathways

Omeprazole’s action affects the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase pump, it prevents the final step of gastric acid secretion, thereby reducing the amount of acid in the stomach . This can lead to the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection . Omeprazole also modulates the lysosomal transport pathway .

Pharmacokinetics

Omeprazole is rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.5 hours . It is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of omeprazole are nonlinear, with an increase in systemic availability after doses >40 mg or prolonged administration . About 80% of a given dose is excreted in the urine, and the remainder via the bile .

Result of Action

The primary result of omeprazole’s action is the reduction of gastric acid secretion . This leads to the alleviation of symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid . It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of omeprazole can be influenced by the pH of the environment. Omeprazole is acid-labile and decomposes rapidly at pH < 5 . Therefore, it is often protected from exposure to the acidic gastric juice when given orally . The likelihood of elevated gastric pH in practice is very high for patients . Thus, the performance of commercial omeprazole pellets can be affected by elevated pH .

Biochemische Analyse

Biochemical Properties

Omeprazole Acid Methyl Ester, like Omeprazole, is likely to interact with various enzymes and proteins. Omeprazole is known to be a specific inhibitor of the H+/K+ ATPase or ‘proton pump’ in parietal cells . This enzyme is responsible for the final step in the process of acid secretion . Therefore, it can be inferred that Omeprazole Acid Methyl Ester may have similar interactions.

Cellular Effects

The cellular effects of Omeprazole Acid Methyl Ester are expected to be similar to those of Omeprazole. Omeprazole is used to treat conditions associated with excess stomach acid, such as gastroesophageal reflux disease (GERD), by blocking gastric acid production . It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Molecular Mechanism

The molecular mechanism of action of Omeprazole Acid Methyl Ester is likely to be similar to that of Omeprazole. Omeprazole works by blocking the final step of acid secretion in the stomach, which is carried out by the H+/K+ ATPase enzyme . This enzyme is found in the parietal cells of the stomach, and Omeprazole forms a covalent linkage with it, irreversibly inhibiting its function .

Temporal Effects in Laboratory Settings

In laboratory settings, Omeprazole shows a dose-dependent inhibition of gastric acid secretion, with the effect increasing over the first few days and reaching a maximum after about 5 days . It’s reasonable to expect that Omeprazole Acid Methyl Ester might exhibit similar temporal effects.

Dosage Effects in Animal Models

For instance, the standard dose of Omeprazole for dogs is 0.25 to 0.5 mg per pound of body weight every 24 hours .

Metabolic Pathways

Omeprazole is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone . Given the structural similarity, Omeprazole Acid Methyl Ester is likely to be involved in similar metabolic pathways.

Transport and Distribution

Omeprazole is absorbed rapidly and initially widely distributed in the body . It is highly protein-bound and extensively metabolized . Given its structural similarity to Omeprazole, Omeprazole Acid Methyl Ester is likely to have a similar pattern of transport and distribution.

Subcellular Localization

The subcellular localization of Omeprazole Acid Methyl Ester is likely to be similar to that of Omeprazole. Omeprazole is known to be preferentially concentrated in parietal cells where it forms a covalent linkage with H+/K+ ATPase, which it irreversibly inhibits .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Omeprazole Acid Methyl Ester typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Sulfoxidation: The benzimidazole derivative is then subjected to sulfoxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.

Industrial Production Methods

In industrial settings, the production of Omeprazole Acid Methyl Ester follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Omeprazole Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide or sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lansoprazole: Another proton pump inhibitor with a similar benzimidazole core but different substituents.

Pantoprazole: A proton pump inhibitor with a sulfonyl group instead of a sulfinyl group.

Rabeprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.

Uniqueness

Omeprazole Acid Methyl Ester is unique due to its methyl ester group, which can influence its solubility, stability, and pharmacokinetic properties. This modification can potentially lead to improved drug formulations and therapeutic outcomes compared to other proton pump inhibitors .

Biologische Aktivität

Omeprazole Acid Methyl Ester (OMAE) is a derivative of the well-known proton pump inhibitor (PPI) omeprazole, primarily used to reduce gastric acid secretion. This article delves into the biological activity of OMAE, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Omeprazole and Its Derivatives

Omeprazole is a racemic mixture that irreversibly inhibits the H/K-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid production. OMAE, as a methyl ester derivative, retains similar pharmacological properties but may exhibit distinct biological activities due to structural modifications.

The primary mechanism by which OMAE exerts its effects involves the inhibition of the proton pump in the gastric mucosa. This inhibition occurs after the compound is activated in the acidic environment of the parietal cells, leading to a significant reduction in gastric acid secretion. The action is dose-dependent and can be observed within one hour post-administration, with maximum effects typically reached within two hours .

Pharmacokinetics

- Absorption : OMAE is absorbed rapidly in the gastrointestinal tract, with peak plasma concentrations occurring between 0.5 and 3.5 hours after administration.

- Bioavailability : The bioavailability of OMAE is approximately 30-40%, influenced by first-pass metabolism predominantly via CYP2C19 and CYP3A4 enzymes.

- Half-life : The half-life of OMAE is relatively short, ranging from 0.5 to 1 hour .

Inhibition of Gastric Acid Secretion

Studies have demonstrated that OMAE effectively reduces gastric acid secretion in both animal models and human subjects. For instance, a study involving male albino rats showed significant antiulcer activity when administered at doses of 50, 100, and 200 mg/kg against ethanol-induced gastric ulcers .

Effects on Serum Gastrin Levels

Similar to omeprazole, OMAE administration leads to increased serum gastrin levels due to feedback mechanisms associated with reduced gastric acidity. This increase can result in enterochromaffin-like (ECL) cell hyperplasia over prolonged use; however, no malignant transformations have been reported in long-term studies .

Case Studies and Research Findings

- Case Study on Efficacy : A clinical study involving patients with gastroesophageal reflux disease (GERD) demonstrated that OMAE significantly improved symptoms and reduced esophageal acid exposure compared to placebo .

- Long-term Safety Profile : Research involving over 3000 patients reported no significant adverse effects related to long-term use of OMAE, although increased gastrin levels were noted .

- Comparative Studies : Comparative studies between OMAE and other PPIs indicated that while both classes are effective in reducing acid secretion, OMAE may have a more favorable pharmacokinetic profile due to its rapid absorption and onset of action .

Summary Table of Biological Activities

| Activity | Omeprazole | Omeprazole Acid Methyl Ester |

|---|---|---|

| Mechanism of Action | H/K-ATPase inhibitor | H/K-ATPase inhibitor |

| Onset of Action | ~1 hour | ~1 hour |

| Peak Effect | ~2 hours | ~2 hours |

| Bioavailability | 30-40% | 30-40% |

| Half-life | 0.5-1 hour | 0.5-1 hour |

| Effects on Gastrin Levels | Increased | Increased |

| Clinical Efficacy | Effective for GERD | Effective for GERD |

Eigenschaften

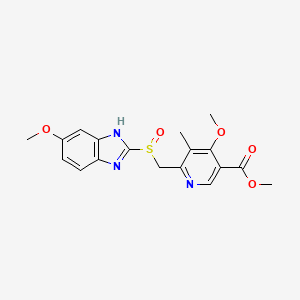

IUPAC Name |

methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-10-15(19-8-12(16(10)25-3)17(22)26-4)9-27(23)18-20-13-6-5-11(24-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGWLKSVKMHJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858256 | |

| Record name | Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120003-83-0 | |

| Record name | Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.